molecular formula C11H17NO3 B594713 tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1251013-26-9

tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No. B594713
M. Wt: 211.261
InChI Key: HYSWAZRVGXDNQF-UHFFFAOYSA-N
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Description

“tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate” is a chemical compound with the CAS Number: 1305208-01-8 . Its IUPAC name is “tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate” and its InChI Code is "1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-7-4-8(6-11)13-7/h7-8H,4-6H2,1-3H3" .


Molecular Structure Analysis

The molecular formula of the compound is C10H17NO3 . The average mass is 211.258 Da and the monoisotopic mass is 211.120850 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 308.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 54.9±3.0 kJ/mol and the flash point is 140.2±25.9 °C . The index of refraction is 1.515 and the molar refractivity is 54.2±0.3 cm3 . It has 4 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Efficient Synthetic Routes

An efficient scalable route for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate demonstrates significant improvements over original methods. This process involves an innovative approach starting from commercially available chiral lactone and includes an elegant epimerization/hydrolysis step to avoid tedious purification, yielding the compound in 43% over nine chemical transformations (Maton et al., 2010).

Piperidine Derivatives

Research on the synthesis of piperidine derivatives fused to a tetrahydrofuran ring highlights the intramolecular nucleophilic opening of the oxirane ring in tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate. This process leads to compounds with potential biological activity, showcasing the versatility of these azabicyclo structures in organic synthesis (Moskalenko & Boev, 2014).

Triazolyl-Substituted Piperidines

The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate as a new scaffold for the preparation of substituted piperidines through 1,3-dipolar cycloaddition reactions emphasizes the structural diversity achievable with these frameworks. This method showcases the potential for developing novel compounds with significant biological relevance (Harmsen et al., 2011).

Novel Compounds and Building Blocks

Studies also focus on the synthesis of novel compounds and building blocks like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which serves as a convenient entry point to compounds accessing chemical spaces complementary to piperidine ring systems. These compounds are pivotal for further selective derivatization, enriching the toolkit available for drug discovery and materials science (Meyers et al., 2009).

properties

IUPAC Name

tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-7-4-8(6-12)9(7)13/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSWAZRVGXDNQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate

CAS RN

1251013-26-9
Record name tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
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